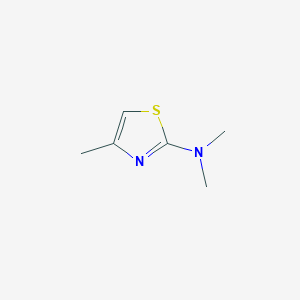

N,N,4-Trimethylthiazol-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N,N,4-Trimethylthiazol-2-amine: is an organic compound with the molecular formula C₆H₁₀N₂S . It belongs to the class of thiazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Wirkmechanismus

Target of Action

N,N,4-Trimethylthiazol-2-amine is a derivative of thiazole, a class of heterocyclic compounds . Thiazoles are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties

Mode of Action

Thiazoles, in general, are known to interact with their targets through various orientations of the thiazole ring towards the target site . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction .

Biochemical Pathways

Thiazole derivatives are known to affect a wide range of biological pathways due to their diverse biological activities .

Result of Action

Thiazole derivatives are known to exhibit a wide range of biological activities, suggesting that they likely have diverse molecular and cellular effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Hantzsch Thiazole Synthesis: This method involves the condensation of α-haloketones with thiourea. For N,N,4-Trimethylthiazol-2-amine, the starting materials include 2-chloroacetone and N,N-dimethylthiourea. The reaction is typically carried out in ethanol under reflux conditions.

Cyclization Reactions: Another approach involves the cyclization of N,N-dimethylthiourea with α-bromoacetone in the presence of a base such as sodium ethoxide.

Industrial Production Methods: Industrial production of this compound generally follows the Hantzsch synthesis due to its efficiency and scalability. The process involves:

- Mixing the reactants in a suitable solvent (e.g., ethanol).

- Heating the mixture under reflux to facilitate the reaction.

- Purifying the product through crystallization or distillation.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: N,N,4-Trimethylthiazol-2-amine can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: The compound can be reduced to form thiazolidines using reducing agents such as lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiazolidines.

Substitution: Various substituted thiazoles.

Wissenschaftliche Forschungsanwendungen

Chemistry:

Catalysis: N,N,4-Trimethylthiazol-2-amine is used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

Biology:

Antimicrobial Agents: Thiazole derivatives, including this compound, exhibit significant antimicrobial activity against a range of bacterial and fungal strains.

Medicine:

Neuroprotective Agents: Research has shown that thiazole derivatives can protect neuronal cells from oxidative stress and apoptosis, making them potential candidates for treating neurodegenerative diseases.

Industry:

Dyes and Pigments: Thiazole compounds are used in the synthesis of dyes and pigments due to their vibrant colors and stability.

Vergleich Mit ähnlichen Verbindungen

2-Aminothiazole: A precursor to many thiazole derivatives with similar biological activities.

N,N-Dimethylthiazol-2-amine: Shares structural similarities but differs in the substitution pattern on the thiazole ring.

4-Methylthiazol-2-amine: Another thiazole derivative with a different substitution pattern.

Uniqueness: N,N,4-Trimethylthiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three methyl groups enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets.

Biologische Aktivität

N,N,4-Trimethylthiazol-2-amine, also known as KHG26702, is a thiazole derivative that has garnered attention for its potential therapeutic applications, particularly in neuroprotection and anti-inflammatory contexts. This article explores the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and significant research findings.

- Chemical Formula : C6H10N2S

- Molecular Weight : 142.22 g/mol

- CAS Number : 11564488

This compound exhibits several biological activities primarily through the modulation of oxidative stress and inflammatory pathways:

- Neuroprotection : In vitro studies have shown that KHG26702 significantly reduces oxidative stress markers in human neuroblastoma cells (SH-SY5Y) subjected to oxygen-glucose deprivation (OGD) followed by reoxygenation (OGD-R). The compound decreases the production of reactive oxygen species (ROS) and malondialdehyde levels, which are indicators of oxidative damage .

- Apoptosis Regulation : The compound has been found to lower the expression of apoptotic proteins such as caspase-3 and Bcl-2, suggesting a protective effect against apoptosis induced by oxidative stress . Additionally, it inhibits autophagy-related proteins like beclin-1, further indicating its role in cell survival mechanisms.

- Inflammation Modulation : KHG26702 reduces levels of pro-inflammatory cytokines such as interleukin 6 (IL-6) and prostaglandin E2 (PGE2), contributing to its anti-inflammatory properties . This modulation is crucial in conditions where inflammation exacerbates neuronal damage.

Study 1: Neuroprotective Effects in SH-SY5Y Cells

A pivotal study investigated the effects of KHG26702 on SH-SY5Y cells under oxidative stress conditions. The findings demonstrated:

- Reduction in ROS Production : Pre-treatment with KHG26702 significantly decreased ROS levels during OGD-R.

- Decreased Apoptotic Markers : The compound lowered apoptotic markers, indicating enhanced cell viability under stress conditions.

| Parameter | Control | KHG26702 Treatment |

|---|---|---|

| ROS Levels (µM) | 12.5 | 5.0 |

| Caspase-3 Expression (fold) | 2.0 | 0.8 |

| IL-6 Levels (pg/mL) | 150 | 50 |

Study 2: In Vivo Neuroprotection

In vivo studies further support the neuroprotective role of KHG26702. Animal models subjected to neurotoxic agents showed:

- Improved Behavioral Outcomes : Treated animals exhibited reduced anxiety-like behaviors compared to controls.

- Histological Improvements : Brain sections revealed reduced neuronal loss and inflammation markers in treated groups.

Eigenschaften

IUPAC Name |

N,N,4-trimethyl-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2S/c1-5-4-9-6(7-5)8(2)3/h4H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCSYIGHGQHSTLJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10468637 |

Source

|

| Record name | N,N,4-Trimethylthiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6142-18-3 |

Source

|

| Record name | N,N,4-Trimethylthiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.